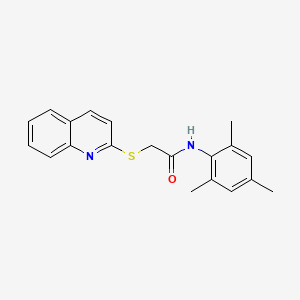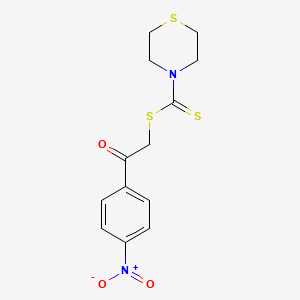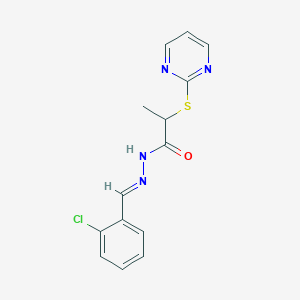
N-mesityl-2-(2-quinolinylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-mesityl-2-(2-quinolinylthio)acetamide, also known as MQA, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. MQA is a thioamide derivative of 8-hydroxyquinoline and has a molecular weight of 400.56 g/mol. The compound has shown potential in various scientific research applications due to its unique chemical properties.
作用機序
The mechanism of action of N-mesityl-2-(2-quinolinylthio)acetamide involves the formation of a complex with copper ions. The complex formation leads to the activation of the N-mesityl-2-(2-quinolinylthio)acetamide molecule, resulting in the emission of a strong fluorescence signal. The complex formation is highly selective, and N-mesityl-2-(2-quinolinylthio)acetamide has been shown to exhibit minimal interference from other metal ions.
Biochemical and Physiological Effects
N-mesityl-2-(2-quinolinylthio)acetamide has been shown to have minimal biochemical and physiological effects on living organisms. The compound has low toxicity and has been used in various in vitro and in vivo studies without any adverse effects. However, further studies are required to fully understand the long-term effects of N-mesityl-2-(2-quinolinylthio)acetamide on living organisms.
実験室実験の利点と制限
N-mesityl-2-(2-quinolinylthio)acetamide has several advantages for use in lab experiments. The compound is highly selective for copper ions and can be used as a fluorescent probe for the detection of copper ions in various samples. Additionally, the synthesis method for N-mesityl-2-(2-quinolinylthio)acetamide is relatively simple and can be easily scaled up for large-scale production.
However, there are also some limitations to the use of N-mesityl-2-(2-quinolinylthio)acetamide in lab experiments. The compound has limited solubility in aqueous solutions and can be difficult to dissolve. Additionally, the detection limit for N-mesityl-2-(2-quinolinylthio)acetamide is relatively high, and the compound may not be suitable for the detection of low concentrations of copper ions.
将来の方向性
There are several future directions for research on N-mesityl-2-(2-quinolinylthio)acetamide. One potential area of research is the development of new fluorescent probes based on the N-mesityl-2-(2-quinolinylthio)acetamide scaffold. The unique chemical properties of N-mesityl-2-(2-quinolinylthio)acetamide make it an attractive scaffold for the development of new fluorescent probes for the detection of other metal ions.
Another potential area of research is the development of new applications for N-mesityl-2-(2-quinolinylthio)acetamide in the field of biochemistry and pharmacology. The compound has shown potential as a fluorescent probe for the detection of copper ions, but further studies are required to fully understand its potential in other applications.
Conclusion
In conclusion, N-mesityl-2-(2-quinolinylthio)acetamide is a unique chemical compound that has shown potential in various scientific research applications. The compound has been extensively studied for its potential as a fluorescent probe for the detection of copper ions. Further research is required to fully understand the potential of N-mesityl-2-(2-quinolinylthio)acetamide in other applications and to explore new areas of research based on the N-mesityl-2-(2-quinolinylthio)acetamide scaffold.
合成法
The synthesis of N-mesityl-2-(2-quinolinylthio)acetamide involves the reaction of 8-hydroxyquinoline with mesityl chloride and potassium carbonate in the presence of dimethylformamide. The resulting product is then treated with thioacetamide to obtain N-mesityl-2-(2-quinolinylthio)acetamide. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
N-mesityl-2-(2-quinolinylthio)acetamide has been studied extensively for its potential use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to copper ions and emit a strong fluorescence signal. This property has been utilized in various scientific research applications, including the detection of copper ions in biological samples and environmental samples.
特性
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13-10-14(2)20(15(3)11-13)22-18(23)12-24-19-9-8-16-6-4-5-7-17(16)21-19/h4-11H,12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOJMLBGCVOVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5847460.png)
![1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5847465.png)




![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)
![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5847508.png)
![4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid](/img/structure/B5847515.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5847525.png)
![3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5847546.png)
![N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5847552.png)
